Home > Products > Screening Compounds P58222 > Levothyroxine sodium monohydrate
Levothyroxine sodium monohydrate - 31178-59-3

Levothyroxine sodium monohydrate

Catalog Number: EVT-3571547
CAS Number: 31178-59-3
Molecular Formula: C15H12I4NNaO5
Molecular Weight: 816.87 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levothyroxine sodium hydrate is an organic molecular entity.
Levothyroxine Sodium is the sodium salt of levothyroxine, a synthetic levoisomer of thyroxine (T4) that is similar to the endogenous hormone produced by the thyroid gland. In peripheral tissues, levothyroxine is deiodinated by 5'-deiodinase to form triiodothyronine (T3). T3 enters the cell and binds to nuclear thyroid hormone receptors; the activated hormone-receptor complex in turn triggers gene expression and produces proteins required in the regulation of cellular respiration; thermogenesis; cellular growth and differentiation; and the metabolism of proteins, carbohydrates and lipids. T3 also exhibits cardiostimulatory effects.
The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (MONOIODOTYROSINE) and the coupling of iodotyrosines (DIIODOTYROSINE) in the THYROGLOBULIN. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form TRIIODOTHYRONINE which exerts a broad spectrum of stimulatory effects on cell metabolism.
Overview

Levothyroxine sodium monohydrate is a synthetic form of the thyroid hormone thyroxine, which is secreted by the thyroid gland. It is primarily used to treat hypothyroidism, a condition where the thyroid does not produce enough hormones. Levothyroxine sodium helps to normalize thyroid hormone levels in the body, thereby alleviating symptoms associated with thyroid hormone deficiency. Additionally, it is utilized in the management of goiter and in the prevention of thyroid cancer recurrence .

Source and Classification

Levothyroxine sodium is classified as a pharmaceutical agent and belongs to the category of synthetic thyroid hormones. It is derived from the amino acid tyrosine and contains iodine, which is essential for its biological activity. The compound is typically produced through chemical synthesis, ensuring high purity and consistency in pharmaceutical formulations .

Synthesis Analysis

The synthesis of levothyroxine sodium involves several steps, typically starting from (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid. Various methods have been developed to optimize its production:

  1. Iodination: The initial step often includes the iodination of 3,5-diiodothyronine to yield crude levothyroxine.
  2. Purification: The crude product undergoes purification processes to eliminate impurities, including the d-enantiomer of thyroxine.
  3. Conversion: The purified levothyroxine is then converted into its sodium salt form through neutralization with sodium hydroxide .

Recent advancements have introduced novel intermediates and catalysts to enhance yield and purity. For example, a process utilizing a manganese salt as a catalyst has shown promising results in improving reaction efficiency while maintaining product integrity .

Molecular Structure Analysis

Levothyroxine sodium monohydrate has a complex molecular structure characterized by:

  • Chemical Formula: C15H11I4NNaO4
  • Molecular Weight: Approximately 798.85 g/mol
  • Structure: The molecule features a biphenyl ether structure with four iodine atoms attached to its aromatic rings, which are crucial for its biological function.

The presence of a sodium ion (Na+) balances the negative charge from the carboxylate group in the structure, facilitating its solubility in aqueous solutions .

Chemical Reactions Analysis

Levothyroxine sodium participates in various chemical reactions that are significant for its pharmaceutical applications:

  1. Degradation Reactions: Under certain conditions (e.g., high temperature), levothyroxine can undergo degradation, leading to loss of potency.
  2. Formation Reactions: The synthesis process involves oxidative coupling reactions that form the biphenyl ether derivative essential for its structure.
  3. Hydrolysis: Levothyroxine can react with water under acidic or basic conditions, affecting its stability and bioavailability .

Technical details regarding these reactions include specific conditions such as temperature, pH levels, and the presence of catalysts that influence reaction rates and product yields.

Mechanism of Action

Levothyroxine sodium acts by mimicking the natural thyroid hormone thyroxine in the body. Its mechanism involves:

Physical and Chemical Properties Analysis

Levothyroxine sodium monohydrate exhibits several notable physical and chemical properties:

These properties are crucial for formulation development and determining appropriate storage conditions for pharmaceutical products containing levothyroxine sodium .

Applications

Levothyroxine sodium monohydrate has several scientific uses:

  1. Hypothyroidism Treatment: It is primarily prescribed for patients with hypothyroidism to restore normal thyroid hormone levels.
  2. Goiter Management: Used to reduce the size of goiters by providing adequate hormone levels.
  3. Thyroid Cancer Prevention: Administered post-thyroidectomy to prevent cancer recurrence by suppressing thyroid-stimulating hormone levels.

Moreover, ongoing research explores novel formulations and delivery methods for levothyroxine sodium to enhance bioavailability and patient compliance .

Synthesis and Manufacturing Pathways of Levothyroxine Sodium Monohydrate

Historical Evolution of Synthetic Routes

The synthetic journey of levothyroxine sodium monohydrate began with the isolation of thyroxine (T4) from animal thyroid extracts by Edward Calvin Kendall in 1914 [7]. By 1927, chemists Charles Robert Harington and George Barger achieved the first total synthesis of thyroxine, establishing the foundation for modern production [2] [7]. Early routes faced significant hurdles:

  • Low yields due to non-selective iodination of tyrosine residues
  • Racemization during harsh reaction conditions, compromising stereochemical purity
  • Multi-step processes requiring purification after each stage

Post-1949, synthetic levothyroxine sodium (branded as Synthroid™) emerged as a pharmaceutical staple, leveraging optimized iodination techniques. A pivotal advancement was the shift from desiccated thyroid extracts to stereochemically pure L-thyroxine, driven by the need for batch consistency and precise dosing [7].

Table 1: Key Milestones in Levothyroxine Synthesis

YearDevelopmentSignificance
1914Isolation of T4 from pig thyroidFirst purification of active hormone
1927Total synthesis by Harington & BargerEnabled synthetic production
1949Commercial launch of synthetic levothyroxineStandardized pharmaceutical formulations
1990sCatalytic Chan-Lam coupling methodsImproved yield and stereoselectivity

Chan-Lam Coupling vs. Traditional Iodination Strategies

Traditional synthesis relies on sequential electrophilic iodination of L-tyrosine. This process uses iodine monochloride (ICl) in acetic acid, generating 3,5-diiodo-L-tyrosine (296) as an intermediate. Subsequent coupling with 4-methoxyphenyl iodide forms the thyroxine backbone, but suffers from:

  • Over-iodination: Uncontrolled reaction conditions produce triiodothyronine (T3) impurities [5]
  • Racemization risk: Acidic or alkaline media epimerize L-isomers to inactive D-forms
  • Low atom economy: Excess iodine reagents necessitate costly removal

In contrast, Chan-Lam coupling employs organoboron reagents and catalytic copper(II) to construct the diaryl ether bond under mild conditions. Key advantages include:

  • Ambient temperature reactions: Prevent thermal degradation of sensitive intermediates [3] [8]
  • Stereoretention: Copper-mediated C–O coupling preserves L-configuration
  • Reduced halogen waste: Atom-economical vs. stoichiometric iodination [8]

A representative Chan-Lam route involves:

  • Iodination of L-tyrosine to 297 (75% yield)
  • Methoxyphenylation via (MeOPh)₂I⁺Br⁻ and Mg/MeOH → 298
  • Deprotection (HBr/AcOH) → 299 (40% yield)
  • Final iodination with AcNHI/Et₃N → levothyroxine sodium [5]

Table 2: Comparative Analysis of Synthetic Approaches

ParameterTraditional IodinationChan-Lam Coupling
Reaction ConditionsStrong acids/bases, high temperatureMild (RT, aerobic)
StereoselectivityModerate (risk of racemization)High (retains L-configuration)
ByproductsI₂, HI, polymeric residuesBoronic acids, water
ScalabilityLimited by purification needsAdaptable to continuous flow

Optimization of Catalytic Systems for Stereoselective Synthesis

The chiral integrity of levothyroxine is critical for biological activity. Early synthetic routes incurred ~15% racemization during high-temperature iodination. Modern catalytic systems address this via:

  • Copper(II) acetate with chiral ligands: Promotes enantioselective C–O bond formation in Chan-Lam coupling, achieving >98% ee [8]
  • Protecting-group-free routes: Copper complexes stabilize tyrosine intermediates, eliminating racemization-prone steps [5] [9]
  • Phase-transfer catalysts (PTC): Accelerate heterogeneous iodination while preserving stereochemistry

Notably, microwave-assisted reactions reduce reaction times from hours to minutes (e.g., arylaminomethyl alkyne synthesis in 10 minutes) [8]. Additionally, ligand-accelerated catalysis using 2,6-lutidine and myristic acid enhances copper’s efficacy in amination steps, boosting yields to >90% [3].

Critical innovations:

"Copper-exchanged fluorapatite catalysts enable base-free N-arylation of imidazoles, streamlining purification for multigram syntheses" [8]. This heterogenous system avoids copper contamination in APIs, a major regulatory concern.

Scalability Challenges: Impurity Profiling and Control

Industrial production faces hurdles in maintaining stoichiometric precision for micrograms-per-tablet formulations:

  • Hydrate instability: Levothyroxine sodium pentahydrate (LTSS) dehydrates under thermal stress, altering dissolution kinetics [4]
  • Excipient incompatibility: Lactose, mannitol, and sorbitol accelerate decomposition via Maillard reactions [4] [9]
  • Metal ion catalysis: Trace Fe³⁺/Cu²⁺ in equipment promotes oxidative deiodination

Stabilization strategies include:

  • Cellulose-based matrices: Microcrystalline cellulose adsorbs LTSS, shielding it from humidity [9]
  • Polymer complexation: Polyvinylpyrrolidone (PVP) forms water-resistant complexes with LTSS [9]
  • Strict pH control: Formulations buffered at pH 5.0–7.0 minimize hydrolytic degradation

Impurity control measures:

  • HPLC-UV monitoring: Quantifies desiodo-T3/T4 impurities (<0.5% USP limits) [1]
  • Kinetic modeling: Predicts degradation during storage using Arrhenius equations
  • Lyophilization: Alternative to tablet compression for heat-sensitive batches

Table 3: Critical Quality Attributes in Manufacturing

Properties

CAS Number

31178-59-3

Product Name

Levothyroxine sodium monohydrate

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate

Molecular Formula

C15H12I4NNaO5

Molecular Weight

816.87 g/mol

InChI

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1

InChI Key

ANMYAHDLKVNJJO-LTCKWSDVSA-M

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+]

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+]

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.